3-Phenoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-phenoxybenzoic acid and its derivatives involves multiple steps, including bromination, diazo reactions, and hydrolysis. For example, amino benzoic acid can be used as a raw material through a three-step reaction to synthesize 2,4,6-Tribromo-3-hydroxybenzoic acid, highlighting the methods of introducing functional groups to the benzene ring and adjusting the compound's properties (Feng Yu-chuan, 2012).
Molecular Structure Analysis
The molecular structure of 3-phenoxybenzoic acid derivatives has been characterized using various spectroscopic techniques such as Infrared (IR), ^1H Nuclear Magnetic Resonance (NMR), and ^13C NMR. These studies provide insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and biological activity.
Chemical Reactions and Properties
3-Phenoxybenzoic acid undergoes various chemical reactions, including hydroxylation, which introduces hydroxyl groups into the molecule, enhancing its reactivity. Degradation studies reveal that 3-phenoxybenzoic acid can be broken down into simpler molecules through processes involving hydroxyl radicals, indicating its potential for mineralization to less harmful products (T. Katagi, 1992).
Scientific Research Applications
Pharmacological Activity : 3-Phenoxybenzoic acid derivatives demonstrate significant pharmacological activities. They act as peroxisome proliferator-activated receptor agonists, activating glucokinase and inhibiting protein glycation without affecting dipeptidyl peptidase-4 activity. This suggests potential applications in managing diabetes and other metabolic disorders (Spasov et al., 2020).
Exposure Monitoring : 3-Phenoxybenzoic acid serves as a biological monitoring tool for assessing exposure to deltamethrin among greenhouse workers. This application is crucial in occupational health to understand and mitigate pesticide exposure risks (Tuomainen et al., 1996).
Reproductive Health : Studies have linked urinary levels of 3-Phenoxybenzoic acid with altered semen quality in Chinese men with nonobstructive infertility, indicating its potential as a biomarker for assessing reproductive effects of pyrethroid exposure on adult men (Xia et al., 2008).
Microbial Degradation : Research into microbial degradation of 3-Phenoxybenzoic acid, an intermediate product of pyrethroid pesticides, highlights its potential for enhancing food safety and human health through bioremediation strategies (Deng et al., 2015).
Polymer Applications : The in-situ polymerization of 3-Phenoxybenzoic acid in vapor-grown carbon nanofibers produces a material with potential applications across various industries due to its soluble, high-shear, and hot polymerization properties (Baek et al., 2004).
Photodegradation Studies : Understanding the photodegradation of 3-Phenoxybenzoic acid in water and on solid surfaces helps in assessing its environmental impact and degradation pathways, which is crucial for managing its presence in the environment (Katagi, 1992).
Safety And Hazards
3-PBA is considered toxic and contains a pharmaceutically active ingredient8. It is a moderate to severe irritant to the skin and eyes8. It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, targeting the respiratory system8.
Future Directions
Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation5. This suggests potential future directions for the use of 3-PBA in the treatment of diseases such as diabetes5.
properties
IUPAC Name |
3-phenoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTDJHZGHOFSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038321 | |
Record name | 3-Phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Phenoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Phenoxybenzoic acid | |
CAS RN |
3739-38-6 | |
Record name | 3-Phenoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3739-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DC2655VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Phenoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 150 °C | |
Record name | 3-Phenoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.